
Naphtho(1,2-d)thiazolium, 1-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzothiazolylidene)methyl)-, inner salt, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho(1,2-d)thiazolium, 1-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzothiazolylidene)methyl)-, inner salt, sodium salt is a complex organic compound. It belongs to the class of thiazolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are usually naphthalene derivatives and thiazole compounds. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and precise control of reaction parameters. The process may include purification steps such as crystallization, distillation, or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reagent or catalyst in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, it may be used as a fluorescent probe or marker due to its potential luminescent properties. It can help in studying cellular processes and molecular interactions.
Medicine
In medicine, similar compounds have been explored for their potential therapeutic properties, including antimicrobial and anticancer activities. specific applications of this compound would require further research.
Industry
In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application, such as inhibiting microbial growth or inducing cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolium Salts: Compounds with similar thiazole rings and sulfonate groups.
Benzothiazolium Derivatives: Compounds with benzothiazole structures and similar functional groups.
Uniqueness
This compound’s uniqueness lies in its specific combination of naphthalene, thiazole, and benzothiazole moieties. This structure imparts unique chemical and physical properties, making it suitable for specialized applications.
Conclusion
Naphtho(1,2-d)thiazolium, 1-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzothiazolylidene)methyl)-, inner salt, sodium salt is a complex and versatile compound with potential applications in various fields
Eigenschaften
CAS-Nummer |
63149-36-0 |
|---|---|
Molekularformel |
C25H23N2NaO6S4 |
Molekulargewicht |
598.7 g/mol |
IUPAC-Name |
sodium;3-[2-[[1-(3-sulfonatopropyl)benzo[e][1,3]benzothiazol-1-ium-2-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C25H24N2O6S4.Na/c28-36(29,30)15-5-13-26-20-9-3-4-10-21(20)34-23(26)17-24-27(14-6-16-37(31,32)33)25-19-8-2-1-7-18(19)11-12-22(25)35-24;/h1-4,7-12,17H,5-6,13-16H2,(H-,28,29,30,31,32,33);/q;+1/p-1 |
InChI-Schlüssel |
QPXWEBRFAMDWFJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2[N+](=C(S3)C=C4N(C5=CC=CC=C5S4)CCCS(=O)(=O)[O-])CCCS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


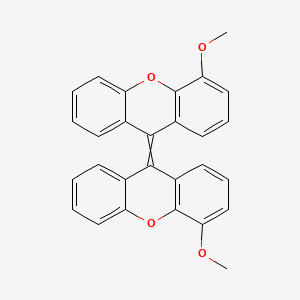

![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)

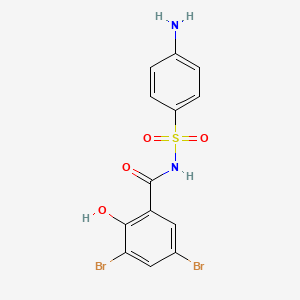
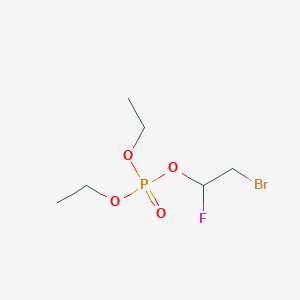
![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)

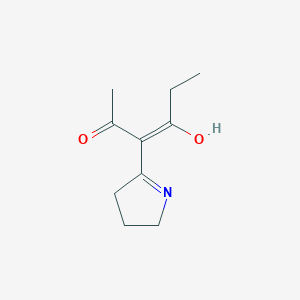


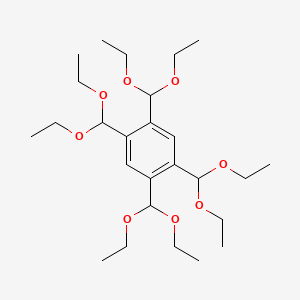

![Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B14517349.png)
